Cas no 17374-48-0 (4-Nitrophenyl salicylate)

4-Nitrophenyl salicylate structure
Nome del prodotto:4-Nitrophenyl salicylate
Numero CAS:17374-48-0
MF:C13H9NO5
MW:259.214263677597
MDL:MFCD00059835
CID:122303
PubChem ID:87575747
4-Nitrophenyl salicylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Nitrophenyl 2-hydroxybenzoate
- 4-Nitrophenyl Salicylate
- Benzoic acid,2-hydroxy-, 4-nitrophenyl ester
- SALICYLIC ACID 4-NITROPHENYL ESTER
- (4-nitrophenyl) 2-hydroxybenzoate
- 4-Nitrophenyl-2-hydroxybenzoate
- p-Nitrophenyl salicylate
- salicylicacidnitrophenylester
- Salicylic acid p-nitrophenyl ester
- Benzoic acid, 2-hydroxy-, 4-nitrophenyl ester
- 4-Nitrophenyl salicylate #
- Oprea1_659292
- Salicylsaure-p-nitrophenylester
- XSTIAAYONYIWGB-UHFFFAOYSA-N
- VZ29599
- S0146
- CS-0324190
- 2-pyridylmethyl N-[2-[[1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate
- D92236
- A811565
- DTXSID60342039
- AKOS015838935
- AS-66588
- MFCD00059835
- FT-0637545
- SCHEMBL2823735
- 17374-48-0
- DB-043957
- 4-Nitrophenyl salicylate
-
- MDL: MFCD00059835
- Inchi: 1S/C13H9NO5/c15-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)14(17)18/h1-8,15H
- Chiave InChI: XSTIAAYONYIWGB-UHFFFAOYSA-N
- Sorrisi: O(C(C1=C([H])C([H])=C([H])C([H])=C1O[H])=O)C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-]
Proprietà calcolate
- Massa esatta: 259.04800
- Massa monoisotopica: 259.04807239g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 19
- Conta legami ruotabili: 3
- Complessità: 332
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 92.4
- Carica superficiale: 0
- Conta Tautomer: 4
Proprietà sperimentali
- Colore/forma: Cristalli bianchi
- Punto di fusione: 147.0 to 151.0 deg-C
- PSA: 92.35000
- LogP: 3.04280
- Solubilità: Incerto
4-Nitrophenyl salicylate Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
4-Nitrophenyl salicylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | N497238-500mg |
4-Nitrophenyl Salicylate |
17374-48-0 | 500mg |
$ 65.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X71975-5g |
4-Nitrophenyl 2-hydroxybenzoate |
17374-48-0 | ≥98% | 5g |
¥338.0 | 2023-09-05 | |
TRC | N497238-250mg |
4-Nitrophenyl Salicylate |
17374-48-0 | 250mg |
$ 50.00 | 2022-06-03 | ||
TRC | N497238-2.5g |
4-Nitrophenyl Salicylate |
17374-48-0 | 2.5g |
$ 115.00 | 2022-06-03 | ||
Chemenu | CM370457-5g |
4-Nitrophenyl 2-hydroxybenzoate |
17374-48-0 | 95%+ | 5g |
$66 | 2022-06-12 | |
Aaron | AR001ZUP-1g |
Benzoic acid, 2-hydroxy-, 4-nitrophenyl ester |
17374-48-0 | 98% | 1g |
$38.00 | 2025-01-21 | |
1PlusChem | 1P001ZMD-1g |
Benzoic acid, 2-hydroxy-, 4-nitrophenyl ester |
17374-48-0 | 96% | 1g |
$36.00 | 2025-02-19 | |
Crysdot LLC | CD12132934-100g |
4-Nitrophenyl 2-hydroxybenzoate |
17374-48-0 | 95+% | 100g |
$395 | 2024-07-24 | |
abcr | AB141554-1 g |
Salicylic acid 4-nitrophenyl ester; . |
17374-48-0 | 1 g |
€78.90 | 2023-07-20 | ||
Alichem | A019098254-100g |
4-Nitrophenyl 2-hydroxybenzoate |
17374-48-0 | 95% | 100g |
402.99 USD | 2021-05-31 |
4-Nitrophenyl salicylate Letteratura correlata
-
2. Intramolecular general base catalysis and the rate-determining step in the nucleophilic cleavage of ionized phenyl salicylate with primary and secondary aminesMohammad Niyaz Khan J. Chem. Soc. Perkin Trans. 2 1989 199
-
3. 357. A rearrangement of aryl salicylatesBernard T. Tozer,Samuel Smiles J. Chem. Soc. 1938 1897
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4. The mechanism of the hydrolysis of phenyl salicylate and catechol monobenzoate in the presence and absence of borate ionsBrian Capon,Bidhan Ch. Ghosh J. Chem. Soc. B 1966 472
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5. Intramolecular base catalysed hydrolysis of ortho-hydroxyaryl esters: the anomalous position of methyl 3,5-dinitrosalicylate on the Linear Free Energy Relationship plotAlexei U. Moozyckine,D. Martin Davies J. Chem. Soc. Perkin Trans. 2 2002 1158
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